molecular formula C6H8BrNO B1587775 Pyridinium, 3-hydroxy-1-methyl-, bromide CAS No. 31034-86-3

Pyridinium, 3-hydroxy-1-methyl-, bromide

Cat. No. B1587775
CAS RN: 31034-86-3
M. Wt: 190.04 g/mol
InChI Key: KWNRNYCXMUTXOY-UHFFFAOYSA-N
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Description

Pyridinium, 3-hydroxy-1-methyl-, bromide is a chemical compound with the molecular formula C6H8NOBr. It is commonly known as pyridoxine bromide, and it is a derivative of vitamin B6. Pyridoxine bromide is widely used in scientific research due to its unique properties, such as its ability to act as a coenzyme in many biochemical reactions.

Scientific Research Applications

Synthetic Routes and Reactivity

Pyridinium salts, including 3-hydroxy-1-methylpyridinium bromide, are utilized for their diverse synthetic routes and reactivity. They serve as intermediates in the synthesis of complex organic compounds. Their structural versatility allows for the creation of a wide array of derivatives, which can be tailored for specific reactions or as catalysts in organic synthesis .

Pyridinium Ionic Liquids

These salts are integral in the formation of pyridinium-based ionic liquids. Ionic liquids have remarkable properties such as low volatility, high thermal stability, and good solvating abilities, making them suitable for various applications, including green chemistry, electrochemistry, and as solvents for chemical reactions .

Biological Activity

3-hydroxy-1-methylpyridinium bromide exhibits significant biological activity. It has been studied for its antimicrobial properties against various pathogens. Additionally, it shows potential as an anti-cancer agent, providing a pathway for the development of new therapeutic drugs .

Anti-Malarial and Anti-Cholinesterase Inhibitors

This compound is also researched for its anti-malarial effects, which could lead to new treatments for malaria. Moreover, its role as an anti-cholinesterase inhibitor suggests its use in treating conditions like myasthenia gravis and as a pre-exposure antidote to chemical warfare agents .

Materials Science

In materials science, pyridinium salts are used to modify surface properties and create functional materials. They can be employed in the development of advanced materials with specific electronic, optical, or mechanical properties .

Gene Delivery

The compound’s ability to form complexes with DNA makes it a candidate for gene delivery systems. It can potentially be used to transport genetic material into cells, which is a critical step in gene therapy and genetic engineering research .

Mechanism of Action

Target of Action

The primary target of Pyridinium, 3-hydroxy-1-methyl-, bromide is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine at the neuromuscular junction .

Mode of Action

Pyridinium, 3-hydroxy-1-methyl-, bromide: acts as a reversible inhibitor of acetylcholinesterase . By binding to this enzyme, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the neuromuscular junction . This results in enhanced signaling and alleviation of symptoms associated with conditions like myasthenia gravis .

Biochemical Pathways

The action of Pyridinium, 3-hydroxy-1-methyl-, bromide affects the cholinergic pathway. By inhibiting acetylcholinesterase, it increases the availability of acetylcholine, a key neurotransmitter in this pathway . The increased acetylcholine can then bind to more receptors, enhancing the transmission of nerve signals .

Pharmacokinetics

The pharmacokinetic properties of Pyridinium, 3-hydroxy-1-methyl-, bromide include its absorption, distribution, metabolism, and excretion (ADME). It is primarily eliminated through the kidneys . Approximately 90% of an intravenous dose is recovered in the urine within 24 hours, with unchanged Pyridinium, 3-hydroxy-1-methyl-, bromide and its main metabolite recovered in an approximately 4:1 ratio .

Result of Action

The molecular and cellular effects of Pyridinium, 3-hydroxy-1-methyl-, bromide ’s action include increased acetylcholine levels at the neuromuscular junction, leading to enhanced nerve signal transmission . This can alleviate symptoms of conditions like myasthenia gravis, which are characterized by muscle weakness and fatigue .

Action Environment

The action, efficacy, and stability of Pyridinium, 3-hydroxy-1-methyl-, bromide can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other medications or substances can potentially interact with Pyridinium, 3-hydroxy-1-methyl-, bromide, influencing its efficacy and action .

properties

IUPAC Name

1-methylpyridin-1-ium-3-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.BrH/c1-7-4-2-3-6(8)5-7;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNRNYCXMUTXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31034-86-3
Record name 3-Hydroxy-1-methylpyridinium bromide
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Record name RO-1-5237
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Record name NSC163338
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Record name Pyridinium, 3-hydroxy-1-methyl-, bromide (1:1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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